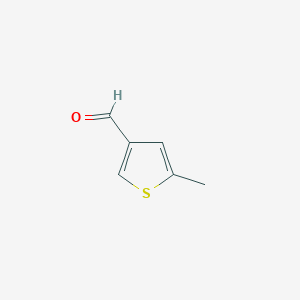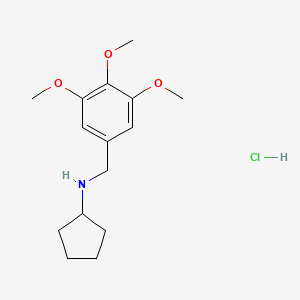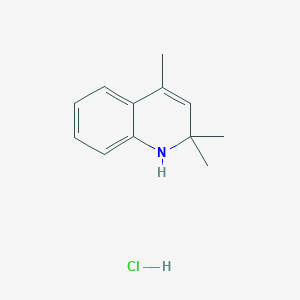
2-Bromo-3-(4-chlorophenyl)-1-propene
Overview
Description
“2-Bromo-3-(4-chlorophenyl)-1-propene” is an organic compound that contains a bromine atom and a chlorine atom. It has a propene backbone with a bromine atom on the second carbon and a 4-chlorophenyl group on the third carbon .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(4-chlorophenyl)-1-propene” would consist of a three-carbon chain (propene) with a bromine atom attached to the second carbon and a 4-chlorophenyl group attached to the third carbon .Chemical Reactions Analysis
Again, while specific reactions involving “2-Bromo-3-(4-chlorophenyl)-1-propene” are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and chlorine can affect the compound’s reactivity, polarity, and boiling point .Scientific Research Applications
Suzuki Cross-Coupling Reaction
The compound can be used in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Derivatives
A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives can be synthesized from this compound . These derivatives can be used in various chemical reactions and have potential applications in different fields of chemistry .
Non-Linear Optical (NLO) Properties
The compound and its derivatives can be used to study non-linear optical (NLO) properties . NLO materials have applications in areas such as optical switching, optical computing, and data storage .
Frontier Molecular Orbital Analysis
The compound can be used in frontier molecular orbital analysis . This analysis provides information about the reactivity and electronic properties of the compound .
Molecular Electrostatic Potential Studies
Molecular electrostatic potential studies can be performed using this compound . These studies provide information about the electron density distribution in the molecule and can predict the sites of chemical reactivity .
Structural Analysis
The compound can be used for structural analysis . This includes the use of single-crystal X-ray diffraction and Hirshfeld surface analysis to understand the solid-state crystal structure of the compound .
Reactivity Insights
The compound can be used to gain reactivity insights . Conceptual Density Functional Theory (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
Design and Development of New Materials
The compound can be used in the design and development of new materials . This includes materials involving 1,2,4-triazole systems .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst . The exact interaction of 2-Bromo-3-(4-chlorophenyl)-1-propene with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds of similar structure have been known to participate in various biochemical reactions, including carbon-carbon bond formation . The downstream effects of these reactions can vary widely depending on the specific pathways involved.
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCUGTIAEMQJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434551 | |
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-chlorophenyl)-1-propene | |
CAS RN |
93507-53-0 | |
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
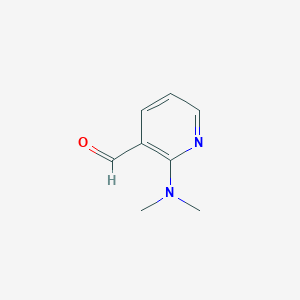
![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
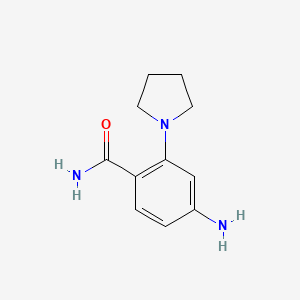
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)
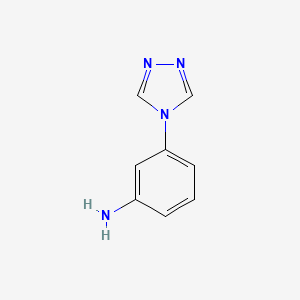

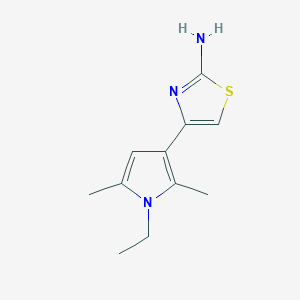
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)
